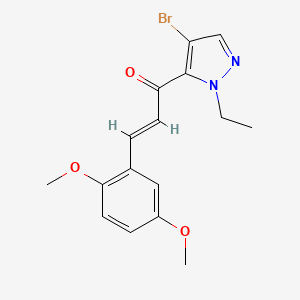![molecular formula C16H19ClN2O2S2 B5471402 1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-PHENETHYLPIPERAZINE](/img/structure/B5471402.png)
1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-PHENETHYLPIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenethylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenethyl group and a sulfonyl group attached to a chlorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenethylpiperazine typically involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with 4-phenethylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenethylpiperazine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it could modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Chloro-2-thienyl)sulfonyl]proline
- 1-[(5-Chloro-2-thienyl)sulfonyl]pyrrolidine
Uniqueness
1-[(5-Chloro-2-thienyl)sulfonyl]-4-phenethylpiperazine is unique due to its combination of a piperazine ring with a phenethyl group and a sulfonyl-substituted thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the phenethyl group may enhance its interaction with biological membranes, making it more effective in certain applications.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S2/c17-15-6-7-16(22-15)23(20,21)19-12-10-18(11-13-19)9-8-14-4-2-1-3-5-14/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDMTYJIMJTXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl acetate](/img/structure/B5471319.png)
![1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5471324.png)
![2-({[(4-ALLYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B5471336.png)



![5-[(4E)-4-benzylidene-3-methyl-5-oxopyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B5471354.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5471355.png)
![N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}METHANESULFONAMIDE](/img/structure/B5471374.png)
![2,2-dimethyl-N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5471382.png)
![4-benzyl-1-[2-(2-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5471390.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5471391.png)
![4-({[(4-METHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID](/img/structure/B5471392.png)
![8-(4-pyridinylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5471399.png)
